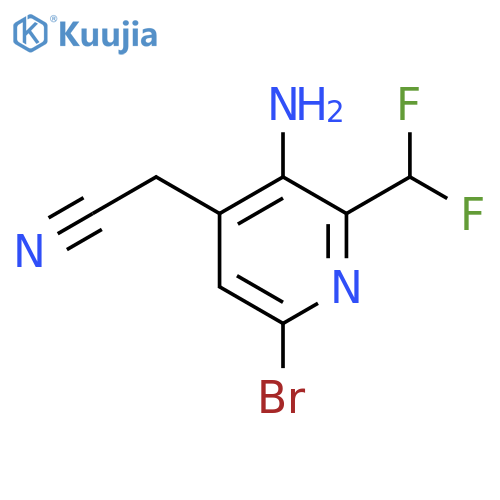

Cas no 1805338-85-5 (3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)

1805338-85-5 structure

商品名:3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile

CAS番号:1805338-85-5

MF:C8H6BrF2N3

メガワット:262.0541472435

CID:4853425

3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile

-

- インチ: 1S/C8H6BrF2N3/c9-5-3-4(1-2-12)6(13)7(14-5)8(10)11/h3,8H,1,13H2

- InChIKey: SJAPRBLGIDSZEB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CC#N)=C(C(C(F)F)=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029069672-1g |

3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile |

1805338-85-5 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1805338-85-5 (3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量